Tenacissoside G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

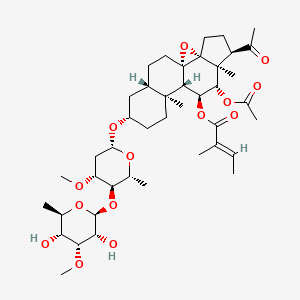

Tenacissoside G is a C21 steroidal glycoside derived from the stems of Marsdenia tenacissima . It has been studied for its ability to reverse multidrug resistance in P-glycoprotein (Pgp)-overexpressing multidrug-resistant cancer cells . This compound has shown potential in various scientific research applications, particularly in the fields of medicine and pharmacology.

Mechanism of Action

Target of Action

Tenacissoside G, also known as Tenacissimoside A, is a C21 steroid derived from the stems of Marsdenia tenacissima . It has been identified to interact with several targets, including P53, JAK-1, and HIF1α . These targets play crucial roles in various cellular processes, such as cell cycle regulation, immune response, and hypoxia response, respectively .

Mode of Action

This compound interacts with its targets to exert its therapeutic effects. For instance, it promotes apoptosis, inhibits angiogenesis, and improves immune function through targeting P53, JAK-1, and HIF1α, respectively . The compound’s interaction with these targets leads to changes in their activity, thereby influencing the cellular processes they regulate.

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to trigger apoptosis in osteosarcoma cells by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression and the PD-1 checkpoint pathway in cancer . Additionally, it has been found to inhibit the proliferation of colorectal cancer cells via the ATM-CHK2-p53 pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in rats. After oral administration (5 mg/kg), the bioavailability of this compound was found to be 22.9% . This suggests that the compound is partially absorbed and metabolized in the body, which could impact its bioavailability and therapeutic effects.

Result of Action

At the molecular level, this compound has been shown to significantly inhibit the expression of iNOS, TNF-α, IL-6, MMP-3, MMP-13, and the degradation of collagen-II . At the cellular level, it has been found to suppress the proliferation of colorectal cancer cells and induce cell cycle arrest . It also triggers apoptosis by increasing Bax expression and Caspase-3 activity, and decreasing Bcl-2 expression .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of calcium has been found to increase the contents of Tenacissoside I, G, and H . This suggests that the compound’s action, efficacy, and stability could be influenced by the calcium concentration in its environment.

Biochemical Analysis

Biochemical Properties

Tenacissoside G plays a crucial role in biochemical reactions. It interacts with P-glycoprotein (Pgp), a protein that pumps foreign substances out of cells . This compound can reverse the overexpression of Pgp, thereby overcoming multidrug resistance in cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with Pgp and altering its expression levels . This interaction impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in multidrug resistance in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with Pgp . By reversing the overexpression of Pgp, this compound inhibits the efflux of drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy drugs .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to drug metabolism. It interacts with Pgp, a key player in drug metabolism and transport

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with Pgp

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tenacissoside G involves the extraction from the stems of Marsdenia tenacissima. The extraction process typically includes the use of solvents such as methanol and acetone . The compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods as those used in laboratory settings. The large-scale extraction involves the use of solvents and chromatographic techniques to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Tenacissoside G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include Tenacissoside H, Tenacissoside I, and Tenacissoside J . These compounds share similar structures and biological activities but differ in their specific molecular configurations and effects. Tenacissoside G is unique in its ability to reverse multidrug resistance and inhibit the NF-κB pathway, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDJGUWKOIBIKY-SGFNNURDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

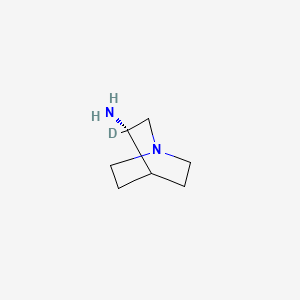

![(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B588913.png)